molecular formula C17H24F2N6O B1662538 Gosogliptin CAS No. 869490-47-1

Gosogliptin

Cat. No. B1662538
M. Wt: 366.4 g/mol
InChI Key: QWEWGXUTRTXFRF-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gosogliptin is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor that has been developed as a potential treatment for type 2 diabetes mellitus (T2DM). It is a small molecule that has been designed to selectively inhibit DPP-4, an enzyme that degrades incretin hormones, thereby increasing their availability and enhancing glucose-dependent insulin secretion.

Scientific Research Applications

Preclinical and Clinical Research Overview

Gosogliptin, a dipeptidyl peptidase-4 inhibitor, has been a subject of both preclinical and clinical research. In the realm of preclinical studies, it has shown promise due to its unique profile compared to other drugs in its class. These preclinical studies have provided a foundation for ongoing clinical trials (Doupis, 2014).

Efficacy and Safety in Type 2 Diabetes

Gosogliptin has been evaluated for its efficacy and safety in treating type 2 diabetes mellitus (T2DM) in various studies. A notable study conducted in Russia investigated gosogliptin as monotherapy and in combination with metformin, demonstrating its comparable efficacy and safety profile with vildagliptin, another drug in the same class (Nedosugova et al., 2014; Galstyan et al., 2015).

Potential Beyond Glycemic Control

The scope of gosogliptin’s potential extends beyond glycemic control in T2DM. Research suggests that it may have other physiological effects, such as improving vascular function and possibly impacting various metabolic and inflammatory pathways. This indicates a broader therapeutic potential that warrants further investigation (Baltzis et al., 2016).

properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007213
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gosogliptin

CAS RN

869490-23-3
Record name Gosogliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869490-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gosogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gosogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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